10-Chloro-11H-indeno[1,2-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-chloro-11H-indeno[1,2-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN/c17-15-12-7-3-4-8-14(12)18-16-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVWSEHHZSPGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302329 | |
| Record name | 10-Chloro-11H-indeno[1,2-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35639-26-0 | |
| Record name | NSC150254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Chloro-11H-indeno[1,2-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 10 Chloro 11h Indeno 1,2 B Quinoline and Its Bioactive Analogues
Influence of Substituent Variation on Biological Activity Profiles
The biological activity of the indeno[1,2-b]quinoline scaffold is highly sensitive to the nature and placement of various substituents. Modifications to this core structure can dramatically alter the compound's potency, selectivity, and even its mechanism of action. Although research specifically detailing substitutions on the 10-Chloro-11H-indeno[1,2-b]quinoline framework is limited, studies on closely related analogues provide a strong predictive foundation for its SAR.
For instance, research into derivatives of 10-methylamino-11H-indeno[1,2-b]quinolin-11-one demonstrated that further substitution on the indeno or quinoline (B57606) ring systems resulted in a loss of the parent compound's significant anti-inflammatory and analgesic properties. nih.gov This suggests that the unsubstituted rings of the core structure are crucial for its interaction with biological targets, and any additions may introduce steric hindrance or unfavorable electronic changes.
Similarly, studies on the isomeric indeno[1,2-c]quinoline system have yielded valuable SAR data. In a series of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones, a clear distinction in antiproliferative activity was observed based on the substituent at the C-6 position. Derivatives featuring alkylamine side chains, such as 6-[2-(dimethylamino)ethylamino]- and 6-[3-(dimethylamino)propylamino]-, exhibited potent anticancer activity. In contrast, most analogues bearing arylamine substituents at the same position were found to be inactive. researchgate.net This highlights the importance of flexible, basic side chains over rigid, bulky aromatic groups for cytotoxicity in this class of compounds. The length of the alkyl chain (two vs. three carbons) did not significantly impact the 50% growth inhibition (GI50) values, suggesting that the presence of the terminal amino group is the key determinant for activity. researchgate.net
These findings collectively indicate that the biological profile of this compound would likely be significantly influenced by the introduction of new functional groups. The addition of substituents could either enhance or diminish its activity depending on their electronic properties, size, and position on the heterocyclic core.
Table 1: Effect of Substituent Variation on Biological Activity of Indenoquinoline Analogues
| Parent Compound | Substituent(s) | Observed Biological Effect |
|---|---|---|
| 10-methylamino-11H-indeno[1,2-b]quinolin-11-one | Additional groups on indeno or quinoline rings | Loss of anti-inflammatory and analgesic activity nih.gov |
| 9-methoxy-11H-indeno[1,2-c]quinolin-11-one | 6-Alkylamine chains | Potent antiproliferative activity researchgate.net |
Positional Isomerism and its Role in Pharmacological Potency and Selectivity
Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, is a critical factor that can profoundly affect the pharmacological potency and selectivity of a drug candidate. nih.gov The precise location of a functional group can alter the molecule's shape, electronic distribution, and ability to interact with its biological target.
In the context of the indenoquinoline system, the position of the chlorine atom is expected to be a major determinant of biological activity. While direct comparative studies of positional isomers of this compound (e.g., 7-chloro, 8-chloro, 9-chloro) are not extensively documented, the principle has been clearly established in related heterocyclic compounds. For example, a study on NOSH-aspirin, a hybrid molecule that releases nitric oxide and hydrogen sulfide, demonstrated that its anti-cancer potency against colon cancer cells was markedly affected by the position of the releasing moiety on the parent aspirin (B1665792) structure. The ortho-isomer was found to be approximately 5-fold more potent than the meta-isomer and 10-fold more potent than the para-isomer, clearly illustrating the impact of substituent placement on efficacy. nih.gov
Furthermore, the anticancer activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) have been investigated. mdpi.comnih.gov This compound is a positional isomer of the indeno[1,2-b]quinoline series and has shown significant antiproliferative effects against glioblastoma multiforme cell lines. mdpi.com Its activity underscores that the arrangement of the fused rings and the location of the chloro and piperazine (B1678402) substituents are crucial for its therapeutic potential. The specific arrangement in SJ10 allows for interactions with oncogenic targets like CCNB1 and MAPK7, which might not be possible for other isomers. mdpi.com
These examples strongly suggest that the pharmacological profile of this compound is intrinsically linked to the "10-chloro" substitution pattern. Shifting the chlorine atom to other positions on the quinoline or indene (B144670) rings would likely result in analogues with different potencies and target selectivities due to altered binding interactions.
Conformational Requirements for Indenoquinoline Bioactivity
The three-dimensional conformation of a molecule is a key factor in its ability to bind to a biological target. For indenoquinoline derivatives, a primary mechanism of action, particularly in anticancer applications, is their ability to intercalate into DNA. nih.gov This interaction is heavily dependent on specific conformational features.
The fundamental structural requirement for DNA intercalation is a planar, aromatic, polycyclic system. The fused ring structure of this compound provides the necessary rigidity and planarity to allow it to insert between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. Molecular modeling studies of related indeno[1,2-b]quinoline-9,11-diones have confirmed that these rigid aromatic rings are an appropriate pattern for DNA intercalation. nih.gov The driving force for this binding is primarily π-π stacking interactions between the planar heterocyclic rings and the DNA base pairs. nih.gov
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the structure-activity relationships of bioactive compounds. Techniques like QSAR modeling and molecular docking offer profound insights into how chemical structures relate to their biological activities, thereby guiding the synthesis of more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. These models translate molecular structures into numerical descriptors (e.g., electronic, steric, hydrophobic) and use them to generate a mathematical equation that can predict the activity of novel, unsynthesized compounds.
While a specific QSAR model for this compound has not been reported, a relevant study was conducted on a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) to model their anticancer activity. nih.gov This analysis revealed that, for this particular class of compounds, hydrophobic interactions were generally unimportant for their growth-inhibitory effects on various tumor cells. nih.gov This is a significant finding, as it suggests that the SAR is likely dominated by other factors, such as electronic or steric properties, which govern the compound's ability to intercalate into DNA or bind to its target protein.
In a broader context, QSAR models have been successfully developed for other quinoline-based compounds. For instance, 2D and 3D-QSAR models for quinoline derivatives with anti-malarial activity against Plasmodium falciparum have shown high predictive accuracy. nih.gov These models help identify key structural features that are either favorable or unfavorable for activity, thereby providing a clear roadmap for designing new analogues. researchgate.net Such approaches could be readily applied to this compound and its derivatives to accelerate the discovery of more potent compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. It is a powerful tool for elucidating the molecular basis of a drug's mechanism of action and for analyzing binding energetics.
For the indeno[1,2-b]quinoline class, DNA is a primary biological target. Molecular docking simulations have been performed on a series of cytotoxic indeno[1,2-b]quinoline-9,11-diones to understand their binding mode with DNA oligonucleotides. nih.gov The results of these simulations confirmed that the compounds act as DNA intercalators, inserting their planar ring system into the space between DNA base pairs. The calculated binding affinities (ΔG) ranged from -5.85 to -9.87 kcal/mol, indicating stable complex formation. nih.gov The primary forces driving this interaction were identified as π-π stacking, with potential for additional stabilization through hydrogen bonds. nih.gov
Beyond DNA, indenoquinoline analogues have been shown to target specific enzymes. Docking studies of indeno[1,2-b]quinoxaline derivatives, which are structurally similar to indenoquinolines, identified them as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3). The simulations revealed key hydrogen bonding interactions between the active compounds and the amino acid residues Asn152, Gln155, and Met149 within the JNK3 catalytic site. researchgate.net These specific interactions are crucial for the enzyme-binding activity and inhibitory effect.
These studies demonstrate the utility of molecular docking in identifying the likely biological targets of this compound and in detailing the specific atomic interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that govern its binding affinity and selectivity.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 10-methylamino-11H-indeno[1,2-b]quinolin-11-one |
| 6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one |
| 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) |
| bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) |
| indeno[1,2-b]quinoline-9,11-diones |
Mechanistic Elucidation of Biological Activities of Indenoquinolines Relevant to 10 Chloro 11h Indeno 1,2 B Quinoline
Molecular Target Interactions
Indenoquinoline derivatives engage with a variety of molecular targets, leading to the modulation of critical cellular processes. These interactions are foundational to their observed biological effects and are primarily non-covalent, involving hydrogen bonding, π-π stacking, and hydrophobic interactions.
A primary mechanism of action for many indenoquinoline and related indenoisoquinoline derivatives is the inhibition of DNA topoisomerases, nuclear enzymes that resolve DNA topological stress during replication, transcription, and recombination. nih.gov
Topoisomerase I (Top1) Inhibition: Similar to the well-established Top1 inhibitor class, camptothecins, indenoisoquinolines selectively target the Top1-DNA cleavage complex. nih.gov The enzyme works by creating a transient single-strand break in the DNA, covalently linking to the 3'-end. nih.gov Indenoisoquinoline compounds bind reversibly to this complex, physically preventing the religation of the DNA strand. nih.gov This trapping of the covalent intermediate leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with the complex, ultimately triggering cell death pathways. nih.gov Unlike camptothecins, which have limitations such as lactone ring instability, indenoisoquinolines offer greater chemical stability, making them a subject of intense development. mdpi.com
Topoisomerase II (Topo II) Inhibition: Certain indenoquinoline derivatives have also been identified as potent inhibitors of Topoisomerase II, an enzyme that creates and reseals double-strand DNA breaks. nih.gov These inhibitors can be categorized as either Topo II poisons or catalytic inhibitors. biomolther.org
Topo II Poisons: These agents, similar to the clinical drug etoposide, stabilize the covalent Topo II-DNA cleavage complex, leading to persistent DNA double-strand breaks and subsequent cellular apoptosis. nih.govbiomolther.org
Catalytic Inhibitors: A more sought-after mechanism involves catalytic inhibition, where the drug prevents Topo II activity without trapping the cleavage complex. biomolther.orgkoreascience.kr This mechanism is considered advantageous as it may circumvent the DNA damage and potential for secondary malignancies associated with Topo II poisons. biomolther.orgkoreascience.kr For instance, the indeno[1,2-b]-pyridinol derivative AK-I-191 was identified as a catalytic inhibitor of topoisomerase IIα that binds to the minor groove of DNA, thereby attenuating enzymatic activity without stabilizing the DNA-enzyme complex. biomolther.orgkoreascience.kr
Several compounds within the broader class have been identified as dual Top1/Topo II inhibitors, capable of targeting both enzymes. nih.gov The inhibitory profile can be finely tuned by altering the substituents on the indenoquinoline core. nih.gov
| Compound Class | Target(s) | Mechanism of Action | Key Findings |
| Indenoisoquinolines | Topoisomerase I | Trapping of the covalent Top1-DNA cleavage complex, preventing DNA religation. nih.gov | Selective for Top1; greater chemical stability compared to camptothecins. mdpi.com |
| Indeno[1,2-c]isoquinolin-5,11-diones | Topoisomerase II | Stabilization of the Topo II-DNA cleavage complex (poison). nih.gov | Potent cytotoxicity; activity influenced by position and type of cationic side chains. nih.gov |
| Indeno[1,2-b]-pyridinol Derivatives | Topoisomerase IIα | Catalytic inhibition via binding to the DNA minor groove, without stabilizing the cleavage complex. biomolther.orgkoreascience.kr | Avoids DNA damage associated with Topo II poisons. biomolther.org |
| Indeno[1,2-b]quinoxaline Derivatives | Topoisomerase I & II | Dual inhibition. nih.gov | Compounds exhibited inhibitory activities comparable to positive controls at 10 µM. nih.gov |
Beyond topoisomerases, the indenoquinoline framework and its close analogs, particularly indenoquinoxalines, have been shown to modulate other key enzymes.
c-Jun N-terminal Kinase (JNK) Inhibition: Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one are potent inhibitors of the JNK family of stress-activated protein kinases. nih.govnih.gov JNKs are involved in cellular responses to stress and play a central role in inflammatory pathways. nih.gov The mechanism of inhibition involves direct binding to the JNK catalytic site. Molecular docking studies have shown that hydrogen bonding interactions with key amino acid residues such as Asn152, Gln155, and Met149 of JNK3 are crucial for the binding activity. nih.gov This inhibition prevents the downstream phosphorylation of substrates like c-Jun, thereby blocking the activation of transcription factors (e.g., AP-1) and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govnih.gov
| Compound | Target | Kd (nM) | Biological Effect |
| 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) | JNK1 | 22 | Inhibition of LPS-induced NF-κB/AP-1 activation and IL-6 production. nih.gov |
| JNK3 | 76 | ||
| Tryptanthrin-6-oxime | JNK1 | 150 | |
| JNK3 | 275 |
Acetylcholinesterase (AChE) Inhibition: The indeno[1,2-b]quinoxaline scaffold has been reported to possess acetylcholinesterase inhibitory activity. researchgate.netresearchgate.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org Its inhibition leads to increased levels and duration of acetylcholine action at cholinergic synapses. wikipedia.org The general mechanism for inhibitors involves binding to the active site of the enzyme, which contains a catalytic triad (B1167595) and an anionic site, thereby preventing substrate access and hydrolysis. researchgate.net
Alpha-glucosidase Inhibition: Compounds with an indeno[1,2-b]quinoxaline skeleton have also been noted for their ability to inhibit α-glucosidase. researchgate.netresearchgate.net This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comnih.gov Inhibition of α-glucosidase delays carbohydrate digestion and absorption, which can help control postprandial blood glucose levels. mdpi.comscielo.br Studies on the related indolo[1,2-b]isoquinoline derivatives have shown they act as reversible, mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex, causing conformational changes in the enzyme. nih.govmdpi.com
Steroid Reductase Inhibition: Currently, there is a lack of specific research findings linking 10-Chloro-11H-indeno[1,2-b]quinoline or related indenoquinoline compounds to the inhibition of steroid reductases, such as 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) and is a target for conditions like benign prostatic hyperplasia. wikipedia.org
The planar, polycyclic aromatic structure of indenoquinolines is well-suited for non-covalent interaction with DNA. nih.gov The primary mode of this interaction is intercalation, where the flat molecule inserts itself into the space between adjacent base pairs of the DNA double helix. nih.gov
This intercalation is driven primarily by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. nih.gov The binding can be further stabilized by hydrogen bonds or hydrophobic interactions, particularly if the molecule has appropriate side chains. biomolther.org Molecular modeling studies of indeno[1,2-b]quinoline-9,11-diones suggest they can attach reversibly to DNA oligonucleotides. nih.gov In some cases, such as with the Topo IIα inhibitor AK-I-191, binding occurs preferentially in the DNA minor groove. biomolther.orgkoreascience.kr
DNA intercalation can have several functional consequences:
It can physically obstruct the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby disrupting replication and transcription. biorxiv.org
It can interfere with the function of topoisomerases by altering the DNA structure they act upon. mdpi.com
It can contribute to the stabilization of the drug-enzyme-DNA ternary complex in the case of topoisomerase poisons.
It is important to note that while many indenoquinolines are strong DNA binders, some potent topoisomerase inhibitors in this class show weak DNA binding affinity, indicating that intercalation is not always a prerequisite for their primary biological activity. mdpi.comnih.gov
Serotonin (5-hydroxytryptamine, or 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and neurological processes. wikipedia.org While various quinoline-based compounds have been synthesized and evaluated for their affinity to 5-HT receptors, there is currently no specific scientific literature detailing the interaction between this compound or its close structural analogs and any of the 5-HT receptor subtypes. nih.gov
Cellular and Biochemical Pathways Affected
The molecular interactions described above culminate in the disruption of key cellular and biochemical pathways, most notably those governing cell survival and proliferation.
A significant outcome of the molecular activities of indenoquinoline derivatives in cancer cells is the induction of apoptosis, or programmed cell death. This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which can be activated by these compounds. nih.govresearchgate.net
Activation of Caspase Cascade: Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Indeno[1,2-b]quinoxaline derivatives have been shown to activate initiator caspases such as caspase-8 (a key player in the extrinsic pathway) and caspase-9 (central to the intrinsic pathway). nih.govresearchgate.net This leads to the subsequent activation of executioner caspases, including caspase-3 and -7. nih.gov
Modulation of Bcl-2 Family Proteins: The intrinsic pathway is critically regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 prevent it. biomolther.org Treatment with indeno[1,2-b]quinoxaline and indeno[1,2-b]-pyridinol derivatives has been observed to decrease the expression of Bcl-2 and increase the expression of Bax. biomolther.orgnih.gov This shift in the Bax/Bcl-2 ratio facilitates mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9. researchgate.net
Cleavage of Poly (ADP-ribose) Polymerase (PARP): Once activated, executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is PARP, a DNA repair enzyme. Cleavage and inactivation of PARP by caspase-3 is a well-established marker of apoptosis and has been observed in cells treated with indenoquinoline-related compounds. biomolther.orgnih.gov
Cell Cycle Arrest: In addition to directly triggering apoptosis, these compounds can induce cell cycle arrest. For example, some indeno[1,2-b]quinoxaline derivatives cause cells to accumulate in the S phase of the cell cycle, preventing them from completing DNA synthesis and progressing toward mitosis, which can itself be a trigger for apoptosis. nih.gov
Cell Cycle Arrest Pathways
Indenoquinoline derivatives and related compounds have been shown to exert potent antiproliferative effects by inducing cell cycle arrest, a critical mechanism for controlling cell division. This arrest is often triggered by DNA damage, which activates complex signaling networks to halt the cell cycle and allow for repair or, if the damage is too severe, trigger programmed cell death (apoptosis).
The primary mechanism involves the activation of DNA Damage Response (DDR) pathways. When DNA damage occurs, sensor proteins recruit and activate kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 then inhibit phosphatases like Cdc25, which are necessary for the activation of cyclin-dependent kinases (CDKs) that drive the cell cycle forward. This inhibition leads to cell cycle arrest, most commonly observed in the G2/M phase.
Studies on various indenoquinoline and quinoline (B57606) derivatives have demonstrated their ability to induce G2/M phase arrest. For example, the compound SJ10, an indeno[1,2-c] quinolin-11-one derivative, has shown antiproliferative activities against central nervous system cancer cell lines. mdpi.comnih.gov This is often associated with the upregulation of key regulatory proteins. The tumor suppressor protein p53 is a critical mediator in this process; its activation can lead to the transcription of the CDK inhibitor p21, which binds to and inhibits cyclin/CDK complexes, thereby enforcing cell cycle arrest. Furthermore, some indolylquinoline derivatives have been shown to suppress cyclin D1 and CDK2, leading to cell cycle arrest.
Table 1: Effects of Indenoquinoline-Related Compounds on Cell Cycle Pathways
| Compound Class | Observed Effect | Key Molecular Targets | Reference |
|---|---|---|---|
| Indeno[1,2-c] quinolin-11-one Derivatives (e.g., SJ10) | Antiproliferative activity; G2/M arrest | Cyclin B1 (CCNB1), CDK1 | mdpi.comnih.gov |
| Indolylquinoline Derivatives | Cell cycle arrest; Apoptosis | p53, γ-H2AX, Cyclin D1, CDK2 | N/A |
| Quinoline Derivatives | G2 phase arrest | Topoisomerase II inhibition, Oxidative stress | N/A |
| Indeno[1,2-b]quinoline-6-carboxamides | Cytotoxicity | Topoisomerase I and II inhibition | nih.gov |
Antimicrobial Action Mechanisms (e.g., Membrane Permeation, Growth Inhibition)
The indenoquinoline scaffold is also associated with significant antimicrobial properties. The mechanisms of action are multifaceted, primarily involving the inhibition of essential bacterial enzymes and the disruption of cell membrane integrity.
A primary target for many quinolone-based antimicrobials is the bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones interfere with DNA synthesis, leading to a bactericidal effect. mdpi.com
Another significant mechanism is the disruption of the bacterial cell membrane. Some quinoline derivatives have been shown to interact with the lipid bilayer of bacterial membranes, leading to increased permeability. This disruption causes depolarization of the membrane potential and the leakage of essential intracellular components, such as ATP, ultimately resulting in cell death. The effectiveness of this membrane permeation can be influenced by the lipid composition of the bacterial membrane.
Derivatives of the related indeno[1,2-b]quinoxaline structure have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comekb.eg Studies on indeno[1,2-b]-quinoline carboxylic acids have shown that their antibacterial efficacy can be significantly enhanced when complexed with metals like gallium, particularly in low-iron environments. nih.gov
Table 2: Antimicrobial Mechanisms of Indenoquinoline-Related Compounds
| Compound/Class | Mechanism of Action | Target Organisms | Reference |
|---|---|---|---|
| Quinolones (general) | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) | mdpi.com |
| Indeno[1,2-b]quinoxaline-11-one | Growth inhibition | Salmonella typhimurium, Klebsiella pneumoniae, Bacillus subtilis | ekb.eg |
| Indeno[1,2-b]-quinoline carboxylic acids | Growth inhibition (activity enhanced in low-iron media) | Klebsiella pneumoniae | nih.gov |
| 7-Chloro-11H-indeno[1,2-b]quinoxaline derivatives | Membrane permeation (inferred from lipophilicity) | Gram-positive bacteria (S. aureus, B. megatherium) | mdpi.com |
Suppression of Inflammatory Signaling Cascades
Certain indenoquinoline derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade.
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Indenoquinoline and related compounds can inhibit this pathway at several points. They have been shown to prevent the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory functions. This leads to a dose-dependent suppression in the expression of iNOS, COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
In addition to the NF-κB pathway, some quinolines have been reported to inactivate mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, which are also critical upstream regulators of the inflammatory response.
Table 3: Effects of Indenoquinoline-Related Compounds on Inflammatory Pathways
| Compound Class | Mechanism of Action | Downstream Effects | Reference |
|---|---|---|---|
| Indeno[1,2-c]quinoline derivatives | Inhibition of neutrophil elastase release and superoxide (B77818) anion generation | Reduction of inflammatory mediators | nih.gov |
| 10-Methylamino-11H-indeno[1,2-b]quinolin-11-one derivatives | Not specified, but show anti-inflammatory and analgesic properties | Reduction of carrageenin-induced edema | nih.gov |
| Quinolines (general) | Suppression of NF-κB signaling; Inactivation of MAPKs | Decreased expression of iNOS, COX-2, TNF-α, IL-1β, IL-6 | N/A |
Correlation of Structural Features with Mechanistic Pathways
The biological activity of indenoquinoline derivatives is highly dependent on their specific chemical structure, including the nature and position of various substituents on the core ring system. Structure-activity relationship (SAR) studies aim to elucidate these correlations to guide the design of more potent and selective compounds.
For antiproliferative activity related to cell cycle arrest , substitutions on the indenoquinoline core can significantly impact cytotoxicity. For instance, in a series of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, which act as topoisomerase inhibitors, substitutions at the 4-position of the quinoline ring were found to increase cytotoxicity by five to tenfold. nih.gov Specifically, a 4-chloro derivative demonstrated potent activity against Lewis lung carcinoma. nih.gov This highlights the importance of halogen substitution at specific positions for enhancing interactions with biological targets like topoisomerases, thereby triggering DNA damage and cell cycle arrest.
In the context of antimicrobial action , the lipophilicity of the molecule, often modulated by substituents, plays a crucial role in membrane permeation. For derivatives of 7-Chloro-11H-indeno[1,2-b]quinoxaline, a stronger lipophilic character was associated with greater effectiveness against Gram-positive bacteria, likely due to enhanced membrane permeation. mdpi.com Furthermore, para-substitution on an attached nucleus was found to be more effective than meta-substitution, which appeared to introduce steric hindrance. mdpi.com
Regarding anti-inflammatory activity , substitutions on both the indeno and quinoline portions of the scaffold are critical. Studies on derivatives of 10-methylamino-11H-indeno[1,2-b]quinolin-11-one showed that substitutions on these rings led to a loss of the strong anti-inflammatory and analgesic properties of the parent compound. nih.gov Conversely, for certain indeno[1,2-c]quinoline derivatives, the presence of a hydroxyl group on a C6-piperidine ring was found to be crucial for potent inhibitory effects on inflammatory mediators. nih.gov This suggests that specific functional groups are necessary for key interactions within inflammatory signaling pathways, and altering these can abolish activity.
Strategic Derivatization and Lead Compound Optimization Within the Indenoquinoline Class
Rational Design and Synthesis of Novel Indenoquinoline Analogues
The rational design of new indenoquinoline analogues is guided by an understanding of their mechanism of action and SAR. Synthetic strategies are diverse, often employing multi-component reactions to efficiently construct the core heterocyclic system.
One effective method for synthesizing indeno[1,2-b]quinoline derivatives involves a one-pot, three-component reaction. For instance, the synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives can be achieved through the Michael addition of enaminones, aldehydes, and indan-1,3-dione. Another approach utilizes a heterogeneous copper oxide supported on a zeolite-Y catalyst to facilitate the reaction of aromatic aldehydes, indan-1,3-dione, and amines, yielding indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives with reduced reaction times and excellent yields. nih.govrsc.org This catalytic system provides both Brønsted and Lewis acid sites that enhance the reaction's selectivity. nih.govrsc.org
The Pfitzinger reaction is another key synthetic tool. It has been used to prepare a series of ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides. This process involves the reaction of appropriate isatin-7-carboxylic acids with 1-indanones, followed by selective thermal decarboxylation and subsequent oxidation and amidation steps. nih.gov Modifications of the starting materials, such as using 2-bromo-4-chloro-1-indanone with various diamines, can also yield chloro-substituted indeno[1,2-b]quinoxaline derivatives, which are structurally related to the target quinoline (B57606) system. scielo.org.za
These synthetic methodologies provide a robust platform for generating a library of diverse indenoquinoline analogues, allowing for systematic exploration of substitutions on both the indeno and quinoline portions of the molecule to optimize biological activity.
Chemical Modification for Enhanced Biological Efficacy and Selectivity
Once a lead compound like 10-Chloro-11H-indeno[1,2-b]quinoline is identified, chemical modifications are undertaken to improve its biological profile. creative-bioarray.com This process involves altering functional groups to enhance interactions with the biological target, thereby increasing potency and selectivity. danaher.com
Structure-activity relationship studies are fundamental to this effort. For example, in a series of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, substitutions on the rings were systematically evaluated for their cytotoxic effects. The largest increases in cytotoxicity—up to tenfold—were observed in analogues with a substituent at the 4-position. Specifically, the 4-chloro derivative demonstrated a potent IC50 of 8 nM against Lewis lung carcinoma cells. nih.gov This highlights how a strategically placed halogen atom can significantly enhance biological efficacy.
Conversely, some modifications can be detrimental to activity. In a study of derivatives of 10-methylamino-11H-indeno[1,2-b]quinolin-11-one, further substitution on the indeno or quinoline rings led to a loss of the strong anti-inflammatory and analgesic properties characteristic of the parent compound. nih.gov In the related indeno[1,2-c]quinoline series, it was found that an aminoalkoxyimino side chain at the C11 position and a hydroxyl group at the C6 position were crucial for potent antiproliferative activity. nih.govnih.gov These findings underscore the importance of precise structural modifications in tuning the biological activity and selectivity of the indenoquinoline scaffold.
| Compound Class | Modification | Impact on Biological Efficacy | Reference |
| 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | Substitution at the 4-position (e.g., 4-Cl) | 5- to 10-fold increase in cytotoxicity | nih.gov |
| 10-methylamino-11H-indeno[1,2-b]quinolin-11-one | Substitution on indeno and quinoline rings | Loss of anti-inflammatory and analgesic activity | nih.gov |
| Indeno[1,2-c]quinoline derivatives | Aminoalkoxyimino side chain at C11 | Important for antiproliferative activities | nih.govnih.gov |
| Indeno[1,2-c]quinoline derivatives | OH group at C6 | Crucial for selective cytotoxicity | nih.gov |
Development of Hybrid Indenoquinoline Architectures
Creating hybrid molecules by combining the indenoquinoline scaffold with other pharmacologically active moieties is an innovative strategy to develop compounds with novel or enhanced biological activities. researchgate.netnih.gov This approach can lead to multi-target agents or compounds with improved drug-like properties.
One example involves the creation of spiro-pyrrolizidine derivatives from a 7-chloro-11H-indeno[1,2-b]quinoxaline core, a close analogue of the target quinoline. These complex spirocyclic systems are synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction, achieving high yields and stereoselectivity. bwise.krmdpi.comresearchgate.net The resulting functionalized spiro-pyrrolizidines have shown potential for biological applications, including antimicrobial effects, particularly against Gram-positive bacteria, which is attributed to the molecules' lipophilic character facilitating membrane permeation. bwise.krmdpi.com
Other hybrid strategies have been explored with related structures. For instance, indenoisoquinoline-triazole hybrids have been synthesized and evaluated as cytotoxic agents. nih.gov Similarly, the synthesis of hybrid phosphorated indenoquinolines has been reported, with these compounds being evaluated as topoisomerase I inhibitors and antiproliferative agents. researchgate.net The development of quinoline-amidrazone and thiazole-quinoline hybrids further illustrates the versatility of this approach in generating structurally diverse molecules with potential therapeutic applications. rsc.orgpensoft.net
Optimization of Pharmacokinetic Properties through Structural Modification Research
A critical aspect of lead optimization is the enhancement of pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). danaher.comnih.gov Poor ADME properties are a major cause of failure for drug candidates. researchgate.net Structural modifications are therefore essential to improve a compound's metabolic stability, solubility, and bioavailability. nih.gov
Computational, or in silico, methods are increasingly used to predict the ADME profiles of novel compounds early in the design process. frontiersin.orgmdpi.com For example, ADME predictions for an 11H-indeno[1,2-b]quinoxalin-11-one derivative suggested that its high lipophilicity could correlate with decreased water solubility and increased metabolism, which are generally unfavorable properties. mdpi.com
Emerging Trends and Future Research Directions for 10 Chloro 11h Indeno 1,2 B Quinoline and Indenoquinoline Derivatives
Advancements in Targeted Therapeutic Agent Development Research
The development of indenoquinoline derivatives has increasingly focused on creating agents that target specific molecular machinery involved in disease pathogenesis. The initial discovery of certain indenoisoquinolines as inhibitors of the topoisomerase I (Top1) religation reaction paved the way for a structure-based drug design program that has produced multiple clinical trial candidates. nih.gov This targeted approach aims to maximize efficacy while minimizing off-target effects.
Research has demonstrated that modifications to the indenoquinoline core can yield highly potent and selective compounds. For instance, a series of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides were developed as topoisomerase inhibitors, with a 4-chloro substituted derivative showing an IC50 of 8 nM against Lewis lung carcinoma, highlighting how specific substitutions can dramatically increase cytotoxicity. nih.gov Some derivatives have also been shown to act as dual inhibitors of both Topoisomerase I and Topoisomerase II. nih.gov
The therapeutic potential of these compounds extends beyond cancer. A series of indeno[1,2-c]quinoline derivatives were synthesized and evaluated for both anti-tuberculosis and anti-inflammatory activities. nih.gov One compound, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide, showed significant activity against Mycobacterium tuberculosis with a potency nearly equal to the established drug isoniazid. nih.gov
A prime example of targeted development is the synthesized small molecule 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10). nih.govdntb.gov.ua This compound was specifically evaluated as a potential agent against key oncogenic signatures found in the aggressive brain cancer, glioblastoma multiforme (GBM). nih.govdntb.gov.ua Computational tools predicted that SJ10 could target genes like CCNB1, CDC42, and MAPK7, which are involved in the cell cycle and resistance to treatment. nih.gov This demonstrates a sophisticated approach where compounds are designed or selected to inhibit specific pathways that drive a particular disease.
Table 1: Examples of Targeted Indenoquinoline Derivatives and Their Activities
| Compound Class/Derivative | Target/Activity | Disease Context |
| 4-Chloro-11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide | Topoisomerase I/II inhibitor with high cytotoxicity (IC50 = 8 nM) | Lewis Lung Carcinoma |
| (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide | Inhibition of Mycobacterium tuberculosis growth | Tuberculosis |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | Potential inhibitor of CCNB1, CDC42, MAPK7, CD44 oncogenes | Glioblastoma Multiforme (GBM) |
Identification and Validation of Novel Biological Targets for Indenoquinolines
While DNA Topoisomerase I is a well-established target for many indenoquinoline and indenoisoquinoline compounds, a key emerging trend is the identification and validation of new biological targets. nih.govehu.es This diversification opens up possibilities for treating a wider range of diseases and overcoming resistance mechanisms associated with single-target drugs. nih.gov The process involves pinpointing molecular targets crucial to disease and confirming their therapeutic relevance through a multi-faceted approach. fiveable.meyoutube.com
Modulation of the substitution patterns on the indenoisoquinoline scaffold has successfully expanded its scope to a variety of additional biological targets. nih.gov These newly identified targets include:
Poly (ADP-ribose) polymerase-1 (PARP-1)
Vascular endothelial growth factor receptor-2 (VEGFR-2)
Hypoxia-inducible factor-1α (HIF-1α)
Estrogen receptor
c-Jun N-terminal kinases (JNKs) nih.gov
Tyrosyl DNA phosphodiesterases 1 and 2 nih.gov
Target identification often begins with computational methods, such as bioinformatics analyses, to predict potential interactions. nih.govfiveable.me For example, molecular docking studies suggested that 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one might effectively intercalate with DNA, pointing to DNA itself as a direct target. mdpi.com Similarly, computational simulations were used to identify oncogenes like Cyclin B1 (CCNB1) and mitogen-activated protein kinase 7 (MAPK7) as potential targets in glioblastoma, which were then linked to specific indenoquinoline derivatives. nih.govdntb.gov.ua
Once a potential target is identified, it must be validated. technologynetworks.com Target validation is the process of demonstrating the functional role of the identified target in the disease and confirming that modulating it will likely have a therapeutic effect. technologynetworks.com This involves a range of experimental techniques, including genetic methods like RNA interference or CRISPR-Cas9 to assess the effects of target depletion, as well as the use of chemical probes to modulate the target's function. fiveable.metechnologynetworks.com The correlation between the JNK binding affinity of novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs and their ability to inhibit inflammatory responses in human cells serves as a powerful validation of JNKs as a legitimate target for this compound class. nih.gov
Table 2: Novel Biological Targets Identified for the Indenoquinoline Scaffold
| Target | Function/Relevance |
| Topoisomerase I & II | DNA replication and repair, established cancer target |
| PARP-1 | DNA repair, cancer |
| VEGFR-2 | Angiogenesis, cancer |
| HIF-1α | Cellular response to hypoxia, cancer |
| Estrogen Receptor | Hormone signaling, breast cancer |
| c-Jun N-terminal kinases (JNKs) | Inflammation, apoptosis, stress response |
| Tyrosyl DNA phosphodiesterases | DNA repair |
| DNA Intercalation | Direct binding to DNA to disrupt replication |
Integration of Advanced Synthetic Technologies and Automation in Discovery
The exploration of the vast chemical space around the indenoquinoline scaffold has been significantly accelerated by the integration of advanced synthetic technologies and automation. Traditional chemical synthesis, performed manually in round-bottom flasks, is often laborious, time-consuming, and resource-intensive. synplechem.com Modern automation addresses these bottlenecks, enabling higher productivity and faster iteration cycles in drug discovery. drugtargetreview.com
Automated synthesis platforms can now manage every step of the process, from reaction planning and execution to purification and analysis. synplechem.com A key innovation is the development of automated flow-batch hybrid synthesizers that utilize pre-packed reagent cartridges. synplechem.comyoutube.com This "capsule-based" approach simplifies the reaction setup immensely; a researcher loads the starting material and selects a cartridge for the desired transformation, and the machine executes a pre-programmed, optimized protocol. synplechem.comyoutube.com This not only saves time but also minimizes operational errors and standardizes reaction conditions.
For larger-scale operations, fully automated platforms integrate robotic liquid handlers, such as the Hamilton Microlab VANTAGE, with automated sample storage systems like the Hamilton Verso. youtube.com Such systems can manage an inventory of tens of thousands of reagents, automatically preparing solutions and setting up hundreds of different reactions in a high-throughput manner. youtube.com This level of automation can shorten the synthesis time for a set of compounds from several days or weeks to a matter of hours or a few days. drugtargetreview.comyoutube.com
These technologies are crucial for rapidly generating large libraries of 10-Chloro-11H-indeno[1,2-b]quinoline analogs and other derivatives. By systematically varying substituents at different positions on the indenoquinoline core, researchers can efficiently produce hundreds of new molecules for screening. This high-throughput synthesis allows for a more comprehensive exploration of structure-activity relationships (SAR), accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Leveraging Computational Chemistry and Artificial Intelligence in Indenoquinoline Drug Design
Computational chemistry and artificial intelligence (AI) have become indispensable tools for the rational design of novel indenoquinoline derivatives. longdom.org These in silico methods allow researchers to predict and analyze molecular interactions, prioritize candidates for synthesis, and even generate entirely new molecular structures with desired properties, significantly reducing the time and cost of discovery. openmedicinalchemistryjournal.comfrontiersin.org
Computational Chemistry in Action:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target. openmedicinalchemistryjournal.com It has been widely used to study how indenoquinoline derivatives interact with the active site of enzymes like Topoisomerase I, helping to explain their mechanism of action. nih.gov
Virtual Screening: Here, large digital libraries of compounds are computationally screened against a biological target to identify molecules that are most likely to bind. openmedicinalchemistryjournal.com This allows researchers to prioritize which indenoquinoline analogs to synthesize and test in the lab.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules. longdom.org
The Rise of Artificial Intelligence: More recently, AI and machine learning (ML) have introduced even more powerful capabilities. nih.gov
Predictive Models: ML models can be trained on large datasets of chemical reactions to predict the most likely sites of reaction on a complex molecule or to forecast physicochemical properties like solubility and toxicity. nih.govresearchgate.net
Generative Models: Advanced AI, such as Objective-Reinforced Generative Adversarial Networks (ORGANs), can function as "molecular inventors." researchgate.net These models learn the underlying rules of chemical structures and can generate novel indenoquinoline-like molecules from scratch that are optimized for a specific set of desired properties. youtube.com Graph neural networks are particularly well-suited for this, as they can operate directly on the graph structure of a molecule to predict its properties or generate new structures. youtube.com
Enhanced Screening: Machine learning can also improve the accuracy of traditional methods. For example, ML models can be trained on the multiple docking scores of known active and inactive compounds to better predict the binding potential of new candidates, overcoming a common weakness in standard scoring functions. mdpi.com
The integration of these computational approaches allows for a continuous feedback loop: AI can design a set of novel indenoquinoline derivatives, automated platforms can synthesize them, and the resulting experimental data can be fed back into the AI models to refine them further, creating a highly efficient cycle of drug design and optimization.
Q & A
Q. What are the established synthetic routes for 10-Chloro-11H-indeno[1,2-b]quinoline, and what factors influence reaction efficiency?
The compound is typically synthesized via multi-component reactions using aromatic aldehydes, indene-1,3-dione, and ammonium acetate in the presence of a heterogeneous catalyst like Cu/zeolite-Y. Key factors include:
- Catalyst type : Brønsted and Lewis acid sites in zeolite-Y enhance selectivity and yield (up to 95%) by facilitating condensation reactions .
- Solvent and temperature : Ethanol under reflux conditions optimizes reaction kinetics while avoiding side products .
- Workup efficiency : The catalyst’s reusability (up to 5 cycles with minimal yield loss) reduces purification steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Essential techniques include:
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and confirms catalyst acid sites via pyridine adsorption .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions and ring systems (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
- GC-MS : Validates molecular ion peaks and purity (>95% in optimized syntheses) .
- XRD and TEM : Confirm catalyst crystallinity and nanoparticle size (~9–25 nm), which correlate with catalytic activity .
Q. What are the primary research applications of this compound in academic studies?
Key applications include:
- Anticancer agents : Derivatives exhibit GI₅₀ values <1 µM in breast (BT483) and lung (A549) cancer cells via topoisomerase I/II inhibition .
- OLED materials : Phenylanthracene-substituted derivatives show blue fluorescence (CIE: 0.15, 0.11) with external quantum efficiency up to 2.2% .
- G-quadruplex ligands : Structural modifications (e.g., piperazine side chains) enhance telomerase inhibition and DNA binding .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid sites in heterogeneous catalysts affect the synthesis of indenoquinoline derivatives?
- Brønsted acids (e.g., –OH groups in zeolite-Y) protonate carbonyl groups, accelerating nucleophilic attack in condensation steps .
- Lewis acids (e.g., Cu²⁺) coordinate with electron-rich intermediates, stabilizing transition states and reducing reaction time (<4 hours) .
- Synergistic effects : Dual acid sites in Cu/zeolite-Y improve product selectivity (>90%) by suppressing polymerization side reactions .
Q. What strategies address contradictions in reported biological activity data for indenoquinoline compounds?
- Variable substituents : Antiproliferative activity depends on C6/C11 substituents (e.g., –OH at C6 enhances selectivity, while pyrrolidine at C11 boosts cytotoxicity) .
- Assay standardization : Discrepancies in IC₅₀ values may arise from differing cell lines (e.g., SAS vs. Detroit-551) or protocols (SRB vs. MTT assays) .
- Mechanistic validation : Cross-check DNA binding (via fluorescence quenching) with topoisomerase inhibition assays to confirm dual-target activity .
Q. How can researchers optimize reaction conditions to improve yields in multi-component syntheses?
- Catalyst loading : 5–10 wt% Cu/zeolite-Y balances activity and cost .
- Ultrasonic irradiation : Reduces reaction time by 50% compared to thermal methods (e.g., 85% yield in 1.5 hours under ultrasound) .
- Solvent screening : PEG-400 enhances solubility of hydrophobic intermediates, achieving yields >90% in spiro-indenoquinoline syntheses .
Q. What role does structural modification play in enhancing G-quadruplex stabilization by indenoquinoline derivatives?
- Side-chain engineering : Adding tertiary amines (e.g., diethylaminoethyl) increases electrostatic interactions with G4 DNA phosphate backbones, improving stabilization by 2–3-fold .
- Planarity optimization : Extending π-conjugation (e.g., anthracene fusion) enhances stacking with G4 quartets, confirmed by FRET melting assays (ΔTm >15°C) .
- Regioselective substitution : Chlorine at C10 (vs. C11) reduces steric hindrance, improving ligand-DNA binding affinity (Kd <1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
